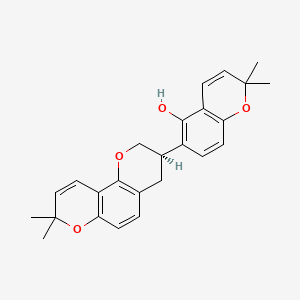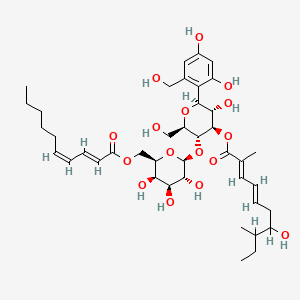
Corynecandin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Corynecandin is a natural product found in Coryneum modonium with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties of Corylin
Corylin, extracted from the nuts of Psoralea corylifolia L., demonstrates significant anticancer activity, particularly against hepatocellular carcinoma (HCC). It inhibits cell proliferation, migration, and invasiveness, and suppresses epithelial-mesenchymal transition. The anti-HCC mechanism is attributed to the upregulation of the tumor suppressor long noncoding RNA GAS5 and the activation of downstream anticancer pathways. Animal studies also confirm its potential for clinical use due to its efficacy and low physiological toxicity (Chen et al., 2018).
Corynebacterium glutamicum: Industrial Applications
Corynebacterium glutamicum, primarily known for producing amino acids, has been engineered for broader applications. It utilizes alternative carbon sources and produces a wide range of industrially relevant compounds, setting new standards in titers and productivities. This demonstrates the organism's versatility beyond traditional amino acid production (Zahoor et al., 2012).
Coryneform Bacteria in Canine Otitis Externa
Studies on coryneform bacteria in canine otitis externa reveal their presence as potential secondary pathogens, often co-existing with other bacteria. This suggests their role in proliferating in inflamed ear canals, contributing to the complexity of otitis externa in dogs (Aalbæk et al., 2010).
Proteomics of Corynebacteria
Proteomic studies on Corynebacterium glutamicum and other corynebacteria highlight their roles in metabolic pathways and stress response. This research aids in understanding their biotechnological importance and pathogenic potential, providing insights into their versatile applications (Poetsch et al., 2011).
Biotechnological Advancements with Corynebacterium glutamicum
Metabolic engineering of Corynebacterium glutamicum has expanded its application to the chemical industry, cosmetics, and healthcare. Genome editing and synthetic biology tools have nearly doubled the number of products derived from this bacterium, including natural and non-natural compounds (Becker et al., 2018).
Eigenschaften
CAS-Nummer |
199169-60-3 |
|---|---|
Produktname |
Corynecandin |
Molekularformel |
C41H60O16 |
Molekulargewicht |
808.9 g/mol |
IUPAC-Name |
[(2S,3S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E)-7-hydroxy-2,8-dimethyldeca-2,4-dienoate |
InChI |
InChI=1S/C41H60O16/c1-5-7-8-9-10-11-12-17-31(47)53-22-30-33(48)34(49)35(50)41(55-30)57-37-29(21-43)54-38(32-25(20-42)18-26(44)19-28(32)46)36(51)39(37)56-40(52)24(4)15-13-14-16-27(45)23(3)6-2/h10-15,17-19,23,27,29-30,33-39,41-46,48-51H,5-9,16,20-22H2,1-4H3/b11-10-,14-13+,17-12+,24-15+/t23?,27?,29-,30-,33+,34+,35-,36+,37-,38+,39-,41+/m1/s1 |
InChI-Schlüssel |
PKHFEGZZONAJBZ-COWAJZTFSA-N |
Isomerische SMILES |
CCCCC/C=C\C=C\C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)/C(=C/C=C/CC(C(C)CC)O)/C)O)C3=C(C=C(C=C3O)O)CO)CO)O)O)O |
SMILES |
CCCCCC=CC=CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C(=CC=CCC(C(C)CC)O)C)O)C3=C(C=C(C=C3O)O)CO)CO)O)O)O |
Kanonische SMILES |
CCCCCC=CC=CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C(=CC=CCC(C(C)CC)O)C)O)C3=C(C=C(C=C3O)O)CO)CO)O)O)O |
Synonyme |
corynecandin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



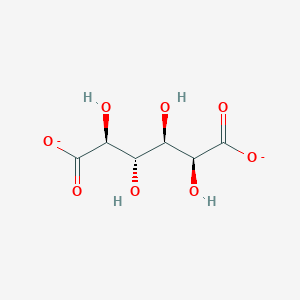
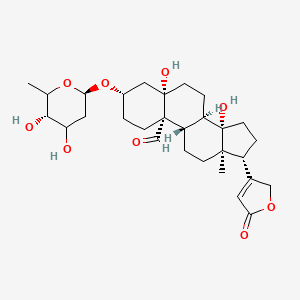
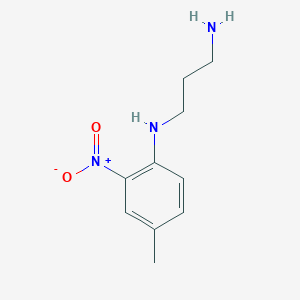
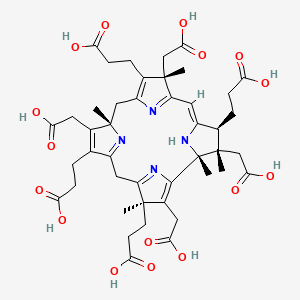
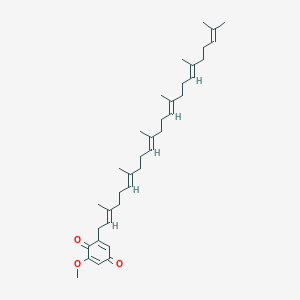
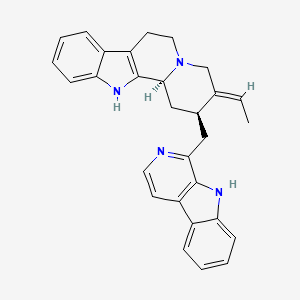
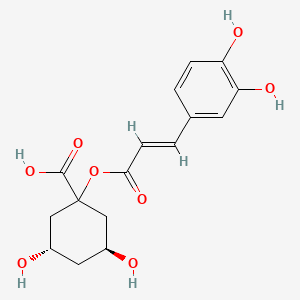
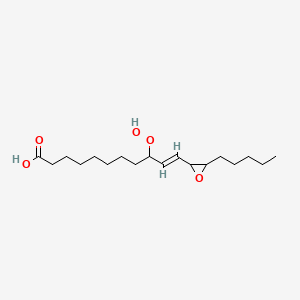
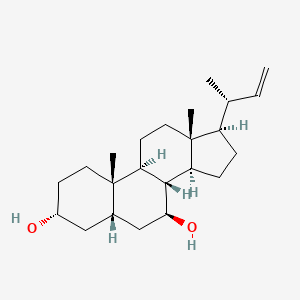
![cis-[4,5-Bis-(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-YL]-[4-(2-hydroxyethyl)piperazin-1-YL]methanone](/img/structure/B1238568.png)
![1-[4-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-3-(1,3,4-thiadiazol-2-yl)urea](/img/structure/B1238569.png)
![ethyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B1238571.png)
![[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(4-hydroxy-3-methoxy-phenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1238573.png)
